molecular formula C22H27N5O B1673412 4-(Benzhydryloxy)-1-[3-(1H-tetraazol-5-YL)propyl]piperidine CAS No. 162641-16-9

4-(Benzhydryloxy)-1-[3-(1H-tetraazol-5-YL)propyl]piperidine

Cat. No. B1673412
M. Wt: 377.5 g/mol
InChI Key: TZQGXAHOROZEKN-UHFFFAOYSA-N
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Description

A compound’s description often includes its IUPAC name, other names or synonyms, and its CAS registry number. It may also include information about the class of compounds it belongs to and its applications.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves determining the compound’s molecular formula, the arrangement of atoms in the molecule, and its 3D structure. Techniques used can include spectroscopy (like NMR, IR, UV-vis), crystallography, and computational methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, the products formed, and the rate of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, pH, and reactivity.


Scientific Research Applications

Migraine Treatment

  • A study investigated a series of piperidines, including structures similar to 4-(Benzhydryloxy)-1-[3-(1H-tetraazol-5-YL)propyl]piperidine, as potential selective h5-HT1D agonists for migraine treatment. The research found specific analogs to be effective as full agonists at the h5-HT1D receptor, displaying good binding selectivity and suggesting potential applications in migraine therapeutics (Bourrain et al., 1999).

Antimicrobial Properties

  • Another study synthesized derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine, examining their antimicrobial efficacy against pathogens affecting tomato plants. This research highlighted the impact of structural variations on antimicrobial activity, indicating the potential use of these compounds in agricultural applications (Vinaya et al., 2009).

Antiallergic and Antiasthmatic Effects

  • Research on 4-benzhydryloxy-1-[3-(1H-tetrazol-5-yl)-propyl]piperidine, a newly synthesized antiallergic drug, demonstrated its efficacy in various experimental allergic and asthmatic models. It was found to inhibit immediate hypersensitivity reactions and suppress airway eosinophilia, suggesting its potential use in treating allergies and asthma (Matsushita et al., 1998).

Cancer Research

  • Benzimidazole derivatives bearing 1,2,4-triazole, related in structure to the compound of interest, have been studied for their anti-cancer properties. Molecular docking studies and density functional theory were applied to understand the mechanism behind their potential anti-cancer activity, highlighting the versatility of these compounds in pharmaceutical research (Karayel, 2021).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or activity.


Please note that this is a general guide and the specific analysis would depend on the nature of the compound and the available information. For a specific compound like “4-(Benzhydryloxy)-1-[3-(1H-tetraazol-5-YL)propyl]piperidine”, you would need to refer to scientific literature or databases for detailed information. If you have access to a university library, databases like SciFinder, Reaxys, and Web of Science can be very helpful. You can also use public databases like PubChem, ChemSpider, and Google Scholar. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.


properties

IUPAC Name

4-benzhydryloxy-1-[3-(2H-tetrazol-5-yl)propyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-3-8-18(9-4-1)22(19-10-5-2-6-11-19)28-20-13-16-27(17-14-20)15-7-12-21-23-25-26-24-21/h1-6,8-11,20,22H,7,12-17H2,(H,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQGXAHOROZEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424898
Record name HQL-79
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzhydryloxy)-1-[3-(1H-tetraazol-5-YL)propyl]piperidine

CAS RN

162641-16-9
Record name HQL-79
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Bakan, AA Kapralov, H Bayir, F Hu, VE Kagan… - Molecular …, 2015 - ASPET
Cytochrome c (cyt c) release from mitochondria is accepted to be the point of no return for eliciting a cascade of interactions that lead to apoptosis. A strategy for containing sustained …
Number of citations: 20 molpharm.aspetjournals.org
V Silambarasan, S Selvaragini… - Journal of Academia …, 2015 - academia.edu
Human Inflammation is a complex biological response of tissues caused by pathogens, irritants, or damaged cells called as harmful stimuli. Immunological response by the organism …
Number of citations: 4 www.academia.edu
RE Overstreet, E King, J Nguyen, D Ciesielski - bioRxiv, 2023 - biorxiv.org
Predicting the mass spectrum of a molecular ion is often accomplished via three generalized approaches: rules-based methods for bond breaking, deep learning, or quantum chemical (…
Number of citations: 0 www.biorxiv.org

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